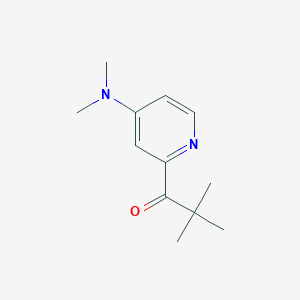


















|
REACTION_CXSMILES
|
B(F)(F)F.C[C:6]1(C)[CH2:11][CH2:10][CH2:9][C:8](C)(C)[NH:7]1.C([Li])CCC.[Li][N:21]1[C:26](C)(C)CCC[C:22]1(C)C.[CH3:31][C:32]([CH3:37])([CH3:36])[C:33](Cl)=[O:34].Cl>C1COCC1.CO.O>[CH3:31][C:32]([CH3:37])([CH3:36])[C:33]([C:6]1[CH:11]=[C:10]([N:21]([CH3:26])[CH3:22])[CH:9]=[CH:8][N:7]=1)=[O:34]
|


|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
|
Name
|
|
|
Quantity
|
58.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
DMAP BF3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]N1C(CCCC1(C)C)(C)C
|
|
Name
|
|
|
Quantity
|
13.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)Cl)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
final solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Type
|
CUSTOM
|
|
Details
|
It was stirred at 0° C. for 0.5 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A slightly cloudy colorless solution was obtained
|
|
Type
|
TEMPERATURE
|
|
Details
|
It was then warmed to room temperature in about 20 min
|
|
Duration
|
20 min
|
|
Type
|
CUSTOM
|
|
Details
|
was formed
|
|
Type
|
CUSTOM
|
|
Details
|
prepared in the second flask) via cannula in 0.5 hr with vigorous stirring
|
|
Duration
|
0.5 h
|
|
Type
|
ADDITION
|
|
Details
|
after the addition
|
|
Type
|
STIRRING
|
|
Details
|
it was stirred for 30 min at -78° C
|
|
Duration
|
30 min
|
|
Type
|
ADDITION
|
|
Details
|
The reaction turned orange during the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to room temperature in 5 hr
|
|
Duration
|
5 h
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at 35°-40° C. overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The volatile solvents were removed by aspirator
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (3×150 mL) and THF (150 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combined organic solution was dried with MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
After removal of solvent (aspirator)
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by flash chromatography on silica gel (20×5 cm), 1:3 EtOAc/hexane eluent
|


Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)C1=NC=CC(=C1)N(C)C)(C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.1 g | |
| YIELD: PERCENTYIELD | 61% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |